4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-[3,5-bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F9NO/c13-10(14,15)6-3-7(11(16,17)18)5-8(4-6)22-2-1-9(23)12(19,20)21/h1-5,22H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRSRXRAHKRVSS-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=CC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)N/C=C/C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one is a complex organofluorine compound notable for its potential biological activities. This compound is characterized by a trifluoromethyl group which often enhances biological activity due to its electron-withdrawing properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C₁₂H₆F₉NO
- Molecular Weight: 351.17 g/mol
- CAS Number: [Not specified in the search results]
- Density: Approx. 1.4 g/cm³
- Melting Point: 3 °C
- Boiling Point: 175.5 °C at 760 mmHg
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl groups can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased binding affinity to biological targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains like MRSA.
- DNA Interaction : Trifluoromethylated compounds often exhibit significant interactions with DNA, influencing replication and transcription processes.
Case Studies and Research Findings
Several studies have investigated the biological implications of trifluoromethylated compounds similar to this compound.
Study 1: Antibacterial Activity
A study exploring analogs of trifluoromethyl compounds found that certain structural features are crucial for antibacterial efficacy against MRSA. Compounds with multiple aryl rings and electron-withdrawing groups demonstrated enhanced activity .
Study 2: Enzyme Interaction
Research indicated that organofluorine compounds can act as effective enzyme inhibitors in various biochemical pathways. The presence of trifluoromethyl groups was linked to increased potency in inhibiting enzymes related to bacterial resistance mechanisms .
Data Table of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one
- CAS Number : 215654-85-6
- Molecular Formula: C₁₂H₆F₉NO
- Molecular Weight : 351.17 g/mol
- Synonyms: AC1MCVH3, CTK7F4448, AG-A-70184, KB-188654 .
Structural Features: The compound features a conjugated enone (α,β-unsaturated ketone) backbone substituted with three trifluoromethyl (-CF₃) groups: two on the 3,5-positions of the anilino ring and one on the β-carbon of the enone. This structure imparts strong electron-withdrawing effects, enhancing electrophilicity and stability .
Applications :
Primarily used as a laboratory reagent for synthesizing fluorinated heterocycles or pharmaceutical intermediates. Its trifluoromethyl groups improve metabolic stability and binding affinity in drug design .
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Fluorine Content |
|---|---|---|---|---|
| Target Compound | C₁₂H₆F₉NO | 351.17 | Enone, trifluoromethyl-anilino | 9 F atoms |
| (2Z)-3-(4-Fluoroanilino)-1-(pyrazolyl)enone | C₂₀H₁₆FN₃O₂ | ~365.36 (calculated) | Enone, fluoroanilino, pyrazole | 1 F atom |
| Aprepitant (anti-emetic drug) | C₂₃H₂₁F₇N₄O₃ | 534.43 | Trifluoromethyl, morpholino, triazolone | 7 F atoms |
| 4-Nitro-3-(trifluoromethyl)aniline (Impurity) | C₇H₅F₃N₂O₂ | 206.13 | Nitro, trifluoromethyl-aniline | 3 F atoms |
Key Observations :
- The target compound has the highest fluorine content (9 F atoms), making it exceptionally electronegative and reactive compared to analogs .
- Aprepitant shares trifluoromethyl groups but incorporates a morpholino-triazolone scaffold for receptor binding, unlike the simpler enaminone structure of the target compound .
Physicochemical Properties
| Property | Target Compound | 4-Nitro-3-(trifluoromethyl)aniline | Aprepitant |
|---|---|---|---|
| Melting Point | Not reported | Not reported | >200°C (decomposes) |
| Boiling Point | Not reported | Not reported | Not reported |
| Lipophilicity (LogP) | High (predicted) | Moderate | Moderate-high |
| Reactivity | High (enone + CF₃) | Low (aromatic amine) | Moderate (drug-target) |
Notes:
- The target compound’s high fluorine content increases its lipophilicity , favoring membrane permeability in drug candidates .
- Its enone moiety is more reactive toward nucleophiles (e.g., in Michael additions) than non-fluorinated analogs like 4-nitro-3-(trifluoromethyl)aniline .
Pharmacological Potential
- The target compound’s trifluoromethyl groups enhance metabolic stability , a trait shared with Aprepitant but absent in simpler analogs like 4-nitro-3-(trifluoromethyl)aniline .
- Unlike Aprepitant (a neurokinin-1 antagonist), the target compound lacks clinical data, suggesting its primary role as a synthetic intermediate .
Q & A
Basic Research: Synthesis Optimization
Q: What are the optimal conditions for synthesizing 4-[3,5-di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one? A: The synthesis typically involves coupling 3,5-di(trifluoromethyl)aniline with a trifluorobut-enone precursor under controlled conditions. Key parameters include:
- Catalyst : Use of Pd-based catalysts for efficient C–N bond formation .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/CH₂Cl₂) to isolate the product .
Basic Research: Purification Challenges
Q: How do trifluoromethyl groups impact purification? A: Trifluoromethyl groups increase hydrophobicity and alter polarity, complicating chromatographic separation. Recommended strategies:
- HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .
- Crystallization : Optimize solvent ratios (e.g., hexane:DCM 4:1) to exploit differential solubility .
Advanced Research: Regioselectivity in Functionalization
Q: How can regioselectivity be controlled during derivatization of the enone moiety? A: Regioselectivity depends on electronic effects from the trifluoromethyl groups:
- Electrophilic Additions : Use Lewis acids (e.g., BF₃·Et₂O) to direct attack to the β-position of the enone .
- Nucleophilic Reactions : Steric hindrance from CF₃ groups favors α-substitution; monitor via ¹⁹F NMR to confirm site selectivity .
Advanced Research: Isotopic Labeling for Mechanistic Studies
Q: What methods enable isotopic labeling (e.g., ¹¹C, ¹⁸F) for pharmacokinetic studies? A:
- ¹¹C Labeling : React 3,5-di(trifluoromethyl)benzene derivatives with [¹¹C]COCl₂ to generate labeled intermediates .
- ¹⁸F Incorporation : Electrophilic fluorination using [¹⁸F]F₂ gas under anhydrous conditions .
Validation : Radiolabeled products are analyzed via radio-HPLC (C18 column, MeOH/H₂O) .
Data Contradiction: Conflicting Reactivity Reports
Q: How to resolve discrepancies in reported reaction yields for trifluoromethylated compounds? A: Contradictions often arise from:
- Moisture Sensitivity : CF₃ groups are hygroscopic; ensure anhydrous conditions via molecular sieves or inert atmospheres .
- Catalyst Purity : Trace Pd impurities in commercial catalysts can alter yields; pre-purify via filtration through Celite .
Resolution : Cross-validate results using LC-MS (e.g., m/z 414 [M+H]+) and compare retention times (e.g., 0.65 min on SQD-TFA05 columns) .
Advanced Research: Computational Modeling
Q: How can DFT calculations predict electronic effects of CF₃ substituents? A:
- HOMO/LUMO Analysis : Trifluoromethyl groups lower LUMO energy, enhancing electrophilicity at the enone’s β-carbon .
- Charge Distribution : Use B3LYP/6-311+G(d,p) basis sets to map partial charges, guiding reagent selection for nucleophilic attacks .
Material Science: Applications in Optoelectronics
Q: Can this compound serve as a ligand in luminescent materials? A: Yes, its electron-withdrawing CF₃ groups stabilize charge-transfer states in Ir(III) complexes:
- Synthesis : React with IrCl₃·3H₂O and ancillary ligands (e.g., oxadiazole-amides) under argon .
- Characterization : Measure photoluminescence quantum yields (PLQY) and electroluminescence spectra (λem ≈ 450–550 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
